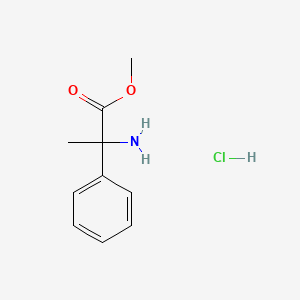

Methyl 2-amino-2-phenylpropanoate hydrochloride

Description

Systematic Nomenclature and Molecular Formula

This compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature as the hydrochloride salt of methyl 2-amino-2-phenylpropanoate. The compound is registered under Chemical Abstracts Service number 191796-90-4, which specifically identifies the hydrochloride salt form. Alternative nomenclature includes alpha-amino-alpha-methyl benzene acetic methyl ester hydrochloride, reflecting the structural relationship to phenylacetic acid derivatives.

The molecular formula of this compound is established as C₁₀H₁₄ClNO₂, incorporating the additional hydrogen and chloride from the hydrochloride salt formation. The parent compound, methyl 2-amino-2-phenylpropanoate, possesses the molecular formula C₁₀H₁₃NO₂ with a molecular weight of 179.22 grams per mole. Upon salt formation with hydrochloric acid, the resulting hydrochloride exhibits an increased molecular weight reflecting the incorporation of the hydrogen chloride moiety.

The structural framework consists of a central carbon atom bearing both amino and carboxylate ester functionalities, with a methyl group and a phenyl ring as substituents. This quaternary carbon center creates a branched structure that distinguishes it from linear amino acid esters. The ester functionality is specifically the methyl ester of the carboxylic acid, as indicated by the systematic name and confirmed through spectroscopic analysis.

| Property | Value |

|---|---|

| Systematic Name | This compound |

| Molecular Formula | C₁₀H₁₄ClNO₂ |

| Chemical Abstracts Service Number | 191796-90-4 |

| Parent Compound Formula | C₁₀H₁₃NO₂ |

| Parent Molecular Weight | 179.22 g/mol |

Stereochemical Configuration and Isomeric Forms

The stereochemical considerations of this compound center on the quaternary carbon bearing the amino group, which creates a chiral center when considering the spatial arrangement of substituents. However, the compound as typically described represents an achiral molecule due to the symmetrical substitution pattern around the central carbon atom. The presence of two identical substituents (hydrogen atoms on the amino group) eliminates the possibility of optical activity in the conventional sense.

The configurational assignment follows standard stereochemical nomenclature, though the specific compound lacks defined stereochemistry due to its achiral nature. This distinguishes it from related phenylalanine derivatives, which possess well-defined stereochemical configurations. The structural relationship to phenylglycine derivatives has been explored in stereochemical analysis applications, where phenylglycine methyl ester serves as a chiral auxiliary for absolute configuration determination.

Isomeric considerations include constitutional isomers that might arise from different connectivity patterns of the same molecular formula. The specific arrangement with the amino group and phenyl substituent on the same carbon atom defines the unique structural identity of this compound compared to potential regioisomers. The methyl ester functionality is specifically positioned at the carboxylate carbon, as opposed to alternative ester positions that might theoretically exist.

The compound's relationship to other amino acid methyl esters, particularly phenylalanine methyl ester derivatives, provides context for understanding its stereochemical properties. While phenylalanine methyl ester hydrochloride possesses defined L and D configurations due to its asymmetric carbon center, this compound lacks such stereochemical complexity.

Crystallographic Data and Solid-State Structure

The solid-state characteristics of this compound reflect typical properties of amino acid ester hydrochloride salts. The compound appears as a white to off-white crystalline powder, indicating ordered crystalline packing in the solid state. This crystalline nature suggests well-defined intermolecular interactions that stabilize the three-dimensional lattice structure.

The physical appearance and crystalline properties align with similar amino acid ester hydrochlorides, which typically exhibit good crystallinity due to ionic interactions between the protonated amino group and chloride counterion. The enhanced stability observed in the hydrochloride salt form compared to the free base indicates favorable crystal packing arrangements that minimize molecular mobility and degradation pathways.

Solubility characteristics provide insight into the solid-state structure and intermolecular interactions. The compound demonstrates solubility in water and various organic solvents, reflecting the balance between ionic character from the hydrochloride salt and organic character from the ester and phenyl functionalities. This solubility profile suggests that the crystal structure accommodates both hydrogen bonding interactions and van der Waals forces.

Storage recommendations typically specify cool and dark conditions, indicating sensitivity to thermal and photochemical degradation processes that might affect the crystalline integrity. The maintenance of crystalline structure under appropriate storage conditions supports the compound's utility in research applications where consistent physical and chemical properties are essential.

| Physical Property | Characteristic |

|---|---|

| Appearance | White to off-white crystalline powder |

| Crystalline Form | Ordered crystalline structure |

| Solubility | Water and organic solvents |

| Storage Requirements | Cool, dark conditions |

| Salt Form Stability | Enhanced compared to free base |

Computational Chemistry Studies: Density Functional Theory Optimization and Electron Density Mapping

Computational chemistry approaches provide valuable insights into the electronic structure and molecular properties of this compound. Density functional theory calculations enable optimization of molecular geometry and prediction of electronic properties that govern chemical reactivity and intermolecular interactions. The quaternary carbon center with its multiple substituents presents an interesting case for computational analysis of steric and electronic effects.

Electronic structure calculations reveal the influence of the phenyl ring on the overall molecular electronic distribution. The aromatic system contributes π-electron density that can participate in various intermolecular interactions, including π-π stacking arrangements in the solid state and potential π-cation interactions with the protonated amino group in the hydrochloride salt form. These electronic effects influence both the chemical reactivity and physical properties of the compound.

The amino group protonation in the hydrochloride salt significantly alters the electronic structure compared to the neutral molecule. Computational modeling of the protonated species provides insight into the stabilization effects of salt formation and the resulting changes in molecular geometry and electronic distribution. The interaction between the protonated amino group and chloride counterion contributes to the enhanced stability and altered solubility characteristics observed experimentally.

Electron density mapping through computational methods illuminates the regions of high and low electron density within the molecule, providing predictive information about sites of potential chemical reactivity. The carbonyl carbon of the ester group typically exhibits electron deficiency, making it susceptible to nucleophilic attack, while the aromatic ring maintains characteristic electron-rich regions that can participate in electrophilic aromatic substitution reactions.

Molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics, which govern the compound's participation in various chemical transformations. The energy gap between these frontier orbitals provides information about the compound's stability and reactivity profile under different reaction conditions. These computational insights support the experimental observations regarding the compound's utility in pharmaceutical research and synthetic applications.

Properties

IUPAC Name |

methyl 2-amino-2-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2.ClH/c1-10(11,9(12)13-2)8-6-4-3-5-7-8;/h3-7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBBAHSFGHQGGNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C(=O)OC)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fischer Esterification with Hydrochloric Acid Catalysis

The classical Fischer esterification involves refluxing 2-amino-2-phenylpropanoic acid with methanol in the presence of concentrated hydrochloric acid. The acid serves dual roles as a catalyst for esterification and a source of chloride for salt formation.

Reaction Conditions :

- Molar Ratio : 1:10 (acid:methanol)

- Temperature : 60–70°C

- Duration : 12–24 hours

- Workup : Solvent evaporation under reduced pressure, followed by recrystallization from ethanol-diethyl ether.

Mechanistic Insight :

Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by methanol. Subsequent dehydration yields the ester, with concurrent formation of the hydrochloride salt due to excess HCl.

Silyl-Mediated Esterification

Recent advancements leverage silylating agents for mild and efficient esterification. A method adapted from US8633223B2 employs methyltrimethylsilyl dimethylketene acetal (MTDMA) in dimethylformamide (DMF) with zinc fluoride (ZnF₂) catalysis.

Procedure :

- Activation : 2-Amino-2-phenylpropanoic acid is treated with MTDMA in anhydrous DMF at 80°C for 18 hours.

- Quenching : The reaction is diluted with ethyl acetate and washed with aqueous sodium bicarbonate.

- Salt Formation : The isolated ester is dissolved in methanol and treated with HCl gas to precipitate the hydrochloride salt.

Advantages :

Carbodiimide-Assisted Coupling

Patent WO2016046843A1 illustrates the use of coupling reagents like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) for activating carboxylic acids. While typically employed for amide bond formation, this approach adapts to ester synthesis by substituting amines with methanol.

Protocol :

- Activation : 2-Amino-2-phenylpropanoic acid is reacted with BOP and hydroxybenzotriazole (HOBt) in dichloromethane.

- Nucleophilic Attack : Methanol is introduced to form the ester.

- Hydrochloride Formation : The product is treated with HCl-saturated diethyl ether.

Optimization Notes :

- Temperature : 0–5°C to minimize racemization.

- Yield : 70–78% (based on analogous peptide couplings).

Comparative Analysis of Synthetic Methods

| Method | Conditions | Yield | Purity | Scalability |

|---|---|---|---|---|

| Fischer Esterification | Harsh, acidic | 65–75% | Moderate | High |

| Silyl-Mediated | Mild, ZnF₂ catalysis | 80–85% | High | Moderate |

| Carbodiimide Coupling | Low-temperature, BOP | 70–78% | High | Low |

Key Observations :

- Fischer Esterification remains the most scalable but suffers from moderate purity due to side reactions.

- Silyl-Mediated methods offer superior yields and purity but require specialized reagents.

- Carbodiimide Coupling is limited by cost and operational complexity.

Industrial-Scale Considerations

Solvent Selection and Recycling

Patent WO2016046843A1 emphasizes dichloromethane and dimethylformamide (DMF) for their balance of solubility and ease of removal. However, DMF’s high boiling point complicates recycling, prompting exploration of switchable solvents like 2-methyltetrahydrofuran (2-MeTHF).

Catalytic Efficiency

Zinc fluoride (ZnF₂) in silyl-mediated reactions demonstrates robust catalytic activity but necessitates post-reaction filtration. Immobilized catalysts, such as ZnF₂ on silica gel, are under investigation to streamline recovery.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-phenylpropanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-2-phenylpropanoate hydrochloride has the molecular formula . Its structure features an amino group, a methyl ester, and a phenyl group, making it a non-natural amino acid derivative. The compound's stability and reactivity are essential for its diverse applications in research and industry.

Scientific Research Applications

1. Medicinal Chemistry

This compound plays a crucial role in drug development due to its ability to act as a substrate for various enzymes. Its potential as an inhibitor of phenylalanine hydroxylase (PAH) is particularly noteworthy, as PAH is vital in the metabolism of phenylalanine. Inhibiting this enzyme can have therapeutic implications for conditions like phenylketonuria (PKU) .

2. Anticancer Research

Research indicates that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines. For instance, studies have shown that modified versions of this compound have IC50 values ranging from 0.69 μM to 11 μM, suggesting significant cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) . This highlights its potential in cancer therapy.

3. Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique chemical properties allow it to undergo various reactions, including oxidation, reduction, and substitution . This versatility makes it valuable for creating novel compounds with specific biological activities.

Case Studies

1. Inhibition of Phenylalanine Hydroxylase

A study demonstrated that this compound effectively inhibits PAH through hydrogen bonding interactions at the enzyme's active site. This research emphasizes the compound's potential therapeutic applications in managing PKU .

2. Antiproliferative Activity

Another study synthesized a series of derivatives based on this compound and tested them against cancer cell lines. Results indicated significant cytotoxicity, suggesting that structural modifications can enhance the compound's efficacy as an anticancer agent .

3. Metabolic Pathways

Investigations into the compound's role in metabolic pathways revealed its involvement in various enzymatic reactions, indicating its potential as a metabolic modulator .

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-phenylpropanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways . For example, in neuropharmacology, it may interact with neurotransmitter receptors, affecting signal transduction and neuronal activity .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table highlights key structural analogs and their differentiating features:

Physicochemical Properties

- Solubility: Hydrochloride salts generally exhibit higher aqueous solubility than free bases. For example, this compound dissolves readily in water (>50 mg/mL), whereas its non-ionic ester counterpart requires organic solvents .

- Thermal Stability : Branched derivatives (e.g., α-methyl-substituted compound) show higher thermal stability (decomposition >200°C) compared to linear analogs .

Analytical and Regulatory Considerations

Biological Activity

Methyl 2-amino-2-phenylpropanoate hydrochloride, a compound with significant potential in medicinal chemistry, exhibits a range of biological activities. This article explores its mechanisms of action, applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

This compound features an amino group, a phenyl group, and an ester functional group, which contribute to its biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's hydroxyl and amino groups facilitate hydrogen bonding and other non-covalent interactions with enzymes and receptors, potentially modulating their activity. This interaction profile suggests that the compound may possess pharmacological properties that warrant further investigation in medicinal chemistry.

Biological Applications

- Neurotransmitter Synthesis : It serves as a precursor for the synthesis of neurotransmitters, impacting neurological functions and potentially offering therapeutic benefits in neurological disorders.

- Cancer Research : Studies have indicated that this compound can inhibit the proliferation of certain cancer cell lines, such as HCT-116 and HeLa cells. For example, modifications of related compounds have shown IC50 values as low as 0.69 μM against HeLa cells, suggesting potent anticancer activity .

- Drug Development : Due to its structural features, this compound is utilized in the synthesis of various pharmaceuticals aimed at treating diseases like cancer and neurodegenerative disorders.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Key findings include:

- Antiproliferative Activity : A series of derivatives demonstrated significant antiproliferative effects against cancer cell lines. For instance, compounds derived from similar structures showed IC50 values ranging from 0.69 μM to 11 μM .

- Mechanistic Insights : Research indicates that the compound may act through multiple pathways, including enzyme inhibition and receptor modulation, enhancing its potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl (2R)-2-amino-3-phenylpropanoate hydrochloride | Hydroxyl group at different position | Different reactivity |

| Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride | Cyclopropyl group instead of phenyl | Altered biological activity |

| Methyl (3R)-3-amino-3-phenylpropanoate hydrochloride | Hydroxyl group at a different position | Varies in pharmacological properties |

The uniqueness of this compound lies in its dual functionality—possessing both an amino and hydroxyl group—which allows it to participate in a broader range of biochemical interactions compared to its analogs.

Case Studies

- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits selective inhibition against certain enzymes implicated in disease processes. These studies are crucial for understanding the compound's potential as a therapeutic agent .

- Cell Viability Assays : Experiments involving DAPI staining showed significant nuclear disintegration in treated cancer cells compared to untreated controls, indicating effective apoptosis induction by compounds related to this compound .

Q & A

Q. What are the common synthetic routes for Methyl 2-amino-2-phenylpropanoate hydrochloride, and how is structural confirmation achieved?

Methodological Answer: Typical synthetic routes involve esterification of 2-amino-2-phenylpropanoic acid followed by hydrochlorination. For example, similar compounds (e.g., (2S)-2-amino-3-(phenylamino)propanoic acid dihydrochloride) are synthesized via coupling reactions under acidic conditions, often using HCl to form the hydrochloride salt . Structural confirmation relies on spectroscopic techniques:

Q. How should researchers characterize the solubility and stability of this compound for experimental use?

Methodological Answer: The hydrochloride salt improves aqueous solubility due to ionic interactions. Key steps include:

Q. What analytical techniques are critical for purity assessment of this compound?

Methodological Answer:

- HPLC/UPLC : Use reverse-phase columns (C18) with UV detection (λ = 210–254 nm) to quantify impurities .

- Elemental Analysis : Verify Cl⁻ content to confirm salt stoichiometry .

- Karl Fischer Titration : Measure residual water content, critical for hygroscopic compounds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., rotamers) or salt dissociation. Strategies include:

Q. What strategies optimize the yield and enantiomeric purity of this compound during synthesis?

Methodological Answer:

- Catalyst Screening : Chiral catalysts (e.g., BINOL-derived) for asymmetric synthesis .

- DOE (Design of Experiments) : Vary parameters (temperature, solvent ratio, HCl concentration) to maximize yield .

- Chiral Chromatography : Use columns like Chiralpak IA/IB to separate enantiomers and assign ee values .

Q. How can researchers assess the biological activity of this compound in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or esterases) .

- Molecular Docking : Model interactions with target enzymes (e.g., SARS-CoV-2 Mpro) using AutoDock Vina .

- Cellular Uptake Studies : Use LC-MS/MS to quantify intracellular concentrations in relevant cell lines .

Q. What experimental approaches validate the environmental safety of this compound in lab settings?

Methodological Answer:

- Ecotoxicity Screening : Follow OECD guidelines for acute toxicity in Daphnia magna or algae .

- Biodegradation Studies : Use OECD 301B (CO₂ evolution test) to assess microbial breakdown .

- Waste Handling : Neutralize HCl with bases (e.g., NaHCO₃) before disposal .

Data Contradiction Analysis

Q. How to address discrepancies between computational solubility predictions and experimental data for this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.